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molecular formula C6H7BrN2O B1524428 3-Amino-5-bromo-1-methylpyridin-2(1H)-one CAS No. 910543-72-5

3-Amino-5-bromo-1-methylpyridin-2(1H)-one

Cat. No. B1524428
M. Wt: 203.04 g/mol
InChI Key: KRUDZWOELKQDJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09326985B2

Procedure details

To a mixture of cyclopropanecarboxylic acid (180 mg, 2.0 mmol), HATU (570 mg, 1.5 mmol) and DIPEA (390 mg, 3.0 mmol) in DCM (8 mL) was added 3-amino-5-bromo-1-methylpyridin-2(1H)-one (230 mg, 1.12 mmol). The reaction mixture was stirred at 25° C. for 5 hours. The resulting mixture was evaporated under reduced pressure and the residue was purified on a silica-gel column chromatography eluting with 20:1 DCM/methanol to afford the 102a (220 mg, 72%). MS-ESI: [M+H]+ 270.1
Quantity
180 mg
Type
reactant
Reaction Step One
Name
Quantity
570 mg
Type
reactant
Reaction Step One
Name
Quantity
390 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
230 mg
Type
reactant
Reaction Step Two
Name
Yield
72%

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]([OH:6])=O)[CH2:3][CH2:2]1.CN(C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.CCN(C(C)C)C(C)C.[NH2:40][C:41]1[C:42](=[O:49])[N:43]([CH3:48])[CH:44]=[C:45]([Br:47])[CH:46]=1>C(Cl)Cl>[Br:47][C:45]1[CH:46]=[C:41]([NH:40][C:4]([CH:1]2[CH2:3][CH2:2]2)=[O:6])[C:42](=[O:49])[N:43]([CH3:48])[CH:44]=1 |f:1.2|

Inputs

Step One
Name
Quantity
180 mg
Type
reactant
Smiles
C1(CC1)C(=O)O
Name
Quantity
570 mg
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
Name
Quantity
390 mg
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
8 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
230 mg
Type
reactant
Smiles
NC=1C(N(C=C(C1)Br)C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 25° C. for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting mixture was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified on a silica-gel column chromatography
WASH
Type
WASH
Details
eluting with 20:1 DCM/methanol

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
BrC=1C=C(C(N(C1)C)=O)NC(=O)C1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 220 mg
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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